![molecular formula C9H16N4O B13204499 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a heterocyclic compound that features a triazole ring and an oxane (tetrahydropyran) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the oxane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an oxane derivative with a hydrazine derivative can lead to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxane moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced triazole derivatives.
Aplicaciones Científicas De Investigación
2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine: This compound features an oxadiazole ring instead of a triazole ring.
1-(oxan-4-yl)ethan-1-amine: This compound lacks the triazole ring and has a simpler structure.
Uniqueness
2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is unique due to the presence of both the triazole ring and the oxane moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds. The triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C9H16N4O/c10-4-1-8-11-9(13-12-8)7-2-5-14-6-3-7/h7H,1-6,10H2,(H,11,12,13) |
Clave InChI |
OJXCVOMTBMQRIT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NNC(=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


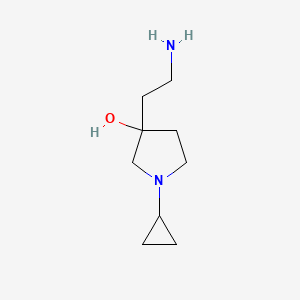


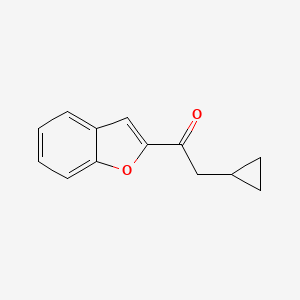
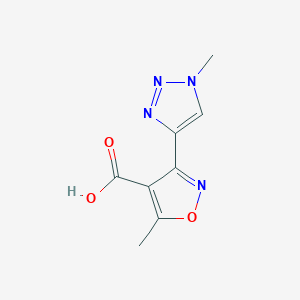
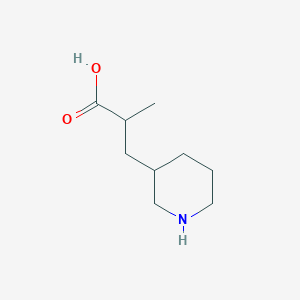
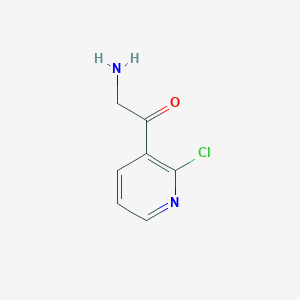
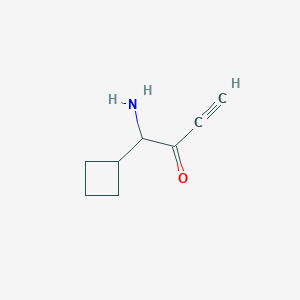
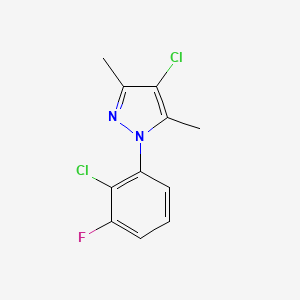
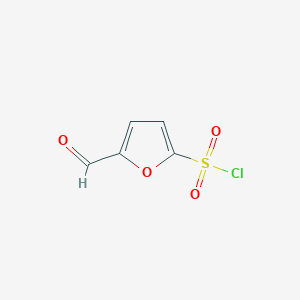

![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)
